molecular formula C19H22N2O4S B2671487 4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide CAS No. 941945-28-4

4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

Cat. No. B2671487
CAS RN: 941945-28-4
M. Wt: 374.46
InChI Key: CFZXPYYEDLCVAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the use of 1,4-butanediamine dissolved in dichloromethane, cooled to 0-5°C, and mixed with N,N-diisopropylethylamine (DIEA). The system is stirred evenly, and then a dichloromethane solution of di-tert-butyl dicarbonate is added dropwise to the system, which is then reacted for 12 hours .


Molecular Structure Analysis

The molecular formula of this compound is C20H24N2O4S. The molecular weight is 388.48.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1,4-butanediamine with N,N-diisopropylethylamine (DIEA) in dichloromethane, followed by the addition of di-tert-butyl dicarbonate .

Scientific Research Applications

Photodynamic Therapy and Cancer Treatment

  • Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups has demonstrated promising applications in photodynamic therapy for cancer treatment. These compounds exhibit high singlet oxygen quantum yields, making them effective Type II photosensitizers. Their photophysical and photochemical properties are particularly advantageous for targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue (Pişkin, Canpolat, & Öztürk, 2020).

Cognitive Enhancement

  • Benzenesulfonamide derivatives have been identified as potent and selective 5-HT6 receptor antagonists, displaying significant cognitive enhancing properties. These findings suggest their potential utility in treating cognitive deficits associated with conditions like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Crystal Engineering and Supramolecular Chemistry

  • Studies on the crystal structures of various benzenesulfonamide compounds have elucidated the role of molecular interactions in determining the supramolecular architecture of these materials. Such insights are crucial for the design of new materials with tailored properties for pharmaceutical and technological applications (Rodrigues et al., 2015).

Antiproliferative and Anticancer Activity

  • Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives has shown significant antiproliferative activity against various tumor cell lines, including breast cancer and neuroblastoma cells. These compounds represent a promising class of anticancer agents, with some derivatives exhibiting higher activity than standard drugs like doxorubicin (Motavallizadeh et al., 2014).

Antifungal and Antimicrobial Applications

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antifungal and antimicrobial activities. Certain compounds have demonstrated potent activity against fungal strains such as Aspergillus niger and Escherichia coli, indicating their potential as therapeutic agents in combating infectious diseases (Gupta & Halve, 2015).

Enzyme Inhibition for Therapeutic Applications

  • Benzenesulfonamide compounds have been explored as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These inhibitors have potential applications in treating conditions like glaucoma by lowering intraocular pressure, as well as targeting tumor microenvironments in cancer therapy (Casini et al., 2002).

Safety and Hazards

While specific safety and hazards information for this compound is not available, similar compounds have hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

4-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4S/c1-14-6-7-15(13-18(14)21-12-4-3-5-19(21)22)20-26(23,24)17-10-8-16(25-2)9-11-17/h6-11,13,20H,3-5,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFZXPYYEDLCVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide

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